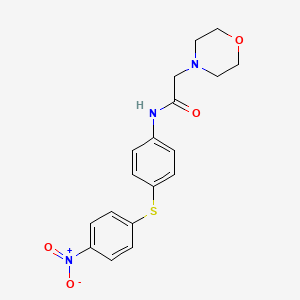![molecular formula C19H40N2O3 B14462685 Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-63-5](/img/structure/B14462685.png)
Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: is a compound with the molecular formula C16H33NO3 and a molecular weight of 287.4381 g/mol . It is also known by several other names, including N,N-bis(2-hydroxyethyl)dodecanamide . This compound is a fatty amide and is often used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of dodecanoic acid with diethanolamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can undergo various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium .
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is used as a surfactant and emulsifying agent due to its ability to reduce surface tension and stabilize emulsions .
Biology: In biological research, this compound is used in the study of cell membrane interactions and as a component in biocompatible materials .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations .
Industry: Industrially, it is used in the production of cosmetics , detergents , and lubricants due to its surfactant properties .
Wirkmechanismus
The mechanism by which Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- exerts its effects involves its interaction with lipid bilayers and proteins in cell membranes . It can alter membrane fluidity and permeability, affecting various cellular processes . The molecular targets include membrane proteins and lipid molecules , and the pathways involved often relate to signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
- Lauramide DEA (N,N-bis(2-hydroxyethyl)lauramide)
- Coco diethanolamide
- Lauric acid diethanolamide
Comparison: Compared to these similar compounds, Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a unique structure that provides distinct surfactant properties and biocompatibility . Its ability to form stable emulsions and interact with biological membranes makes it particularly valuable in both industrial and scientific applications .
Eigenschaften
CAS-Nummer |
66161-63-5 |
|---|---|
Molekularformel |
C19H40N2O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C19H40N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
InChI-Schlüssel |
OQRZKRYPYZNLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



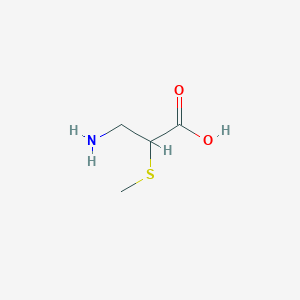

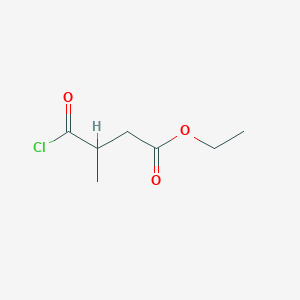
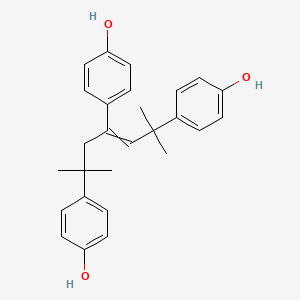

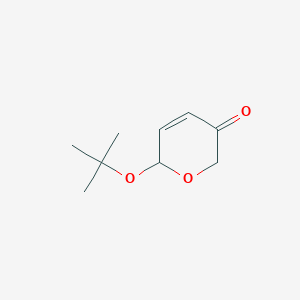


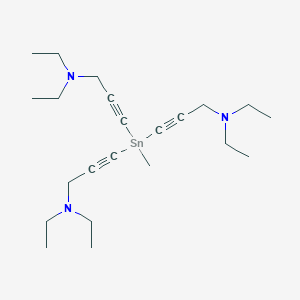
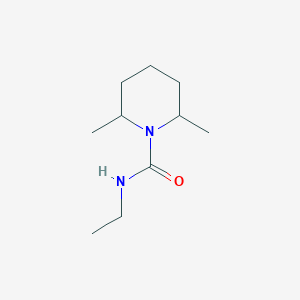
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
